![molecular formula C10H10ClN3 B3006015 1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole CAS No. 1322604-99-8](/img/structure/B3006015.png)
1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole
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Overview
Description
“1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole” is a derivative of triazole, a class of heterocyclic compounds. Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .Molecular Structure Analysis
Triazole compounds are part of the five-membered aromatic azole chain. They contain two carbon and three nitrogen atoms in their structure . The specific structure of “1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole” would require more specific information or computational modeling to detail.Chemical Reactions Analysis
The chemical reactions involving triazoles are diverse. For instance, Huisgen’s reported a non-regioselective reaction between terminal alkynes and organic azides for the synthesis of disubstituted 1,2,3-triazoles .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including derivatives like 1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole , are widely used in drug discovery due to their unique properties. They can serve as scaffolds for pharmacophores, enhancing drug-receptor interactions .
Organic Synthesis
These compounds are also utilized in organic synthesis. The triazole ring can act as a versatile intermediate in various chemical reactions, aiding in the synthesis of more complex molecules .
Polymer Chemistry
In polymer chemistry, triazoles can be incorporated into polymers to improve material properties such as thermal stability and mechanical strength .
Supramolecular Chemistry
Triazoles are used in supramolecular chemistry for the design of new molecular assemblies due to their ability to engage in hydrogen bonding and metal coordination .
Bioconjugation
The bioconjugation of triazoles onto biomolecules is a common application in chemical biology. This allows for the creation of novel bioactive compounds or probes for biological studies .
Fluorescent Imaging
Triazoles can be used in fluorescent imaging techniques. They can be attached to fluorescent dyes or probes to study biological processes .
Materials Science
In materials science, triazoles contribute to the development of new materials with specific desired properties, such as conductivity or porosity .
Antiproliferative Agents
Some triazole derivatives have shown potential as antiproliferative agents against various cancer cell lines, indicating their use in cancer research and therapy .
IntechOpen - 1,2,3-Triazoles: Synthesis and Biological Application
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It’s known that 1,2,4-triazoles and their derivatives exhibit significant pharmacological activities . The compound’s interaction with its targets likely involves the formation of hydrogen bonds and dipole interactions, which can lead to changes in the target’s function .
Biochemical Pathways
It’s known that 1,2,4-triazoles and their derivatives can affect various biochemical pathways due to their broad range of pharmacological activities .
Result of Action
It’s known that 1,2,4-triazoles and their derivatives can exhibit significant pharmacological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that environmental factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .
Future Directions
The future directions in the research of triazole compounds are promising. They are being explored for their potential in the treatment of various diseases due to their versatile biological activities . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the areas of focus .
properties
IUPAC Name |
1-benzyl-3-chloro-5-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-8-12-10(11)13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFBNSLNFBAYSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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